molecular formula C12H15BrO3 B8759358 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER CAS No. 350698-35-0

3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER

Cat. No.: B8759358
CAS No.: 350698-35-0
M. Wt: 287.15 g/mol
InChI Key: MHJANCNIZBZAMG-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER typically involves the esterification of 3-(5-bromo-2-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving esters.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate
  • Ethyl 2-bromopropionate
  • Ethyl acetate

Uniqueness

3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

350698-35-0

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 3-(5-bromo-2-methoxyphenyl)propanoate

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(13)5-6-11(9)15-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

MHJANCNIZBZAMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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